molecular formula C15H14N2O2 B2770685 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol CAS No. 310414-52-9

5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol

Cat. No. B2770685
M. Wt: 254.289
InChI Key: BSAWHNWSRZWUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol is a chemical compound with the empirical formula C13H10N2O2 . It has a molecular weight of 226.23 .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol is based on structures generated from information available in databases . The SMILES string representation of the molecule is Nc1ccc(c(O)c1)-c2nc3ccccc3o2 .

Scientific Research Applications

Synthesis and Photophysical Characteristics

5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol and its derivatives have been synthesized and studied for their photophysical properties. These compounds exhibit excited state intra-molecular proton transfer (ESIPT) pathway characteristics, including single absorption and dual emission features. They have been characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectral analysis, demonstrating their potential in the development of fluorescent materials (Padalkar et al., 2011).

Antimicrobial Activity

Research on novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, including 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol, has highlighted their antimicrobial potential. These compounds were synthesized and tested for their in vitro antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The studies demonstrated their efficacy as antimicrobial agents, suggesting their utility in medical and pharmaceutical applications (Padalkar et al., 2016).

Advanced Corrosion-Resistant Coatings

The compound has also found application in the synthesis of electroactive aniline-dimer-based benzoxazines for corrosion-resistant coatings. The development of high-performance electroactive benzoxazine monomers, incorporating aniline dimer structures for enhanced redox activity, has been reported. These materials exhibit outstanding corrosion resistance, making them suitable for protective coatings in various industrial applications (Li et al., 2018).

properties

IUPAC Name

5-amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-8-5-12-14(6-9(8)2)19-15(17-12)11-4-3-10(16)7-13(11)18/h3-7,18H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAWHNWSRZWUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=C(C=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol

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